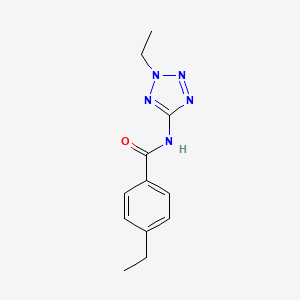4-ethyl-N-(2-ethyl-2H-tetrazol-5-yl)benzamide
CAS No.: 708286-27-5
Cat. No.: VC11156231
Molecular Formula: C12H15N5O
Molecular Weight: 245.28 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 708286-27-5 |
|---|---|
| Molecular Formula | C12H15N5O |
| Molecular Weight | 245.28 g/mol |
| IUPAC Name | 4-ethyl-N-(2-ethyltetrazol-5-yl)benzamide |
| Standard InChI | InChI=1S/C12H15N5O/c1-3-9-5-7-10(8-6-9)11(18)13-12-14-16-17(4-2)15-12/h5-8H,3-4H2,1-2H3,(H,13,15,18) |
| Standard InChI Key | CXLVUYZKSPAZJP-UHFFFAOYSA-N |
| SMILES | CCC1=CC=C(C=C1)C(=O)NC2=NN(N=N2)CC |
| Canonical SMILES | CCC1=CC=C(C=C1)C(=O)NC2=NN(N=N2)CC |
Introduction
Structural Characterization and Molecular Architecture
Core Components and Substituent Analysis
4-Ethyl-N-(2-ethyl-2H-tetrazol-5-yl)benzamide (molecular formula: , molecular weight: 253.29 g/mol) comprises two primary subunits:
-
Benzamide backbone: A benzene ring substituted with an ethyl group at the para position (C4) and an amide functional group at the carbonyl position.
-
2-Ethyl-2H-tetrazol-5-yl moiety: A five-membered tetrazole ring bearing an ethyl substituent at the N2 position, which adopts the 2H-tautomeric form .
The tetrazole ring’s aromaticity and high nitrogen content () contribute to its metabolic stability and potential for hydrogen bonding, traits often leveraged in drug design . The ethyl groups on both the benzamide and tetrazole rings introduce hydrophobicity, which may influence solubility and membrane permeability.
Table 1: Key Structural Descriptors
| Property | Value/Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 253.29 g/mol |
| Hydrogen Bond Donors | 2 (amide NH, tetrazole NH) |
| Hydrogen Bond Acceptors | 4 (amide O, tetrazole N atoms) |
| Rotatable Bonds | 4 |
Synthetic Methodologies
Retrosynthetic Analysis
The synthesis of 4-ethyl-N-(2-ethyl-2H-tetrazol-5-yl)benzamide can be conceptualized through two primary fragments:
-
4-Ethylbenzoyl chloride: Generated via chlorination of 4-ethylbenzoic acid using thionyl chloride (SOCl₂).
-
2-Ethyl-2H-tetrazol-5-amine: Synthesized through cyclization of ethyl isocyanide with sodium azide under acidic conditions .
Coupling Strategies
The amide bond formation between these fragments may employ coupling reagents such as EDC-HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with DMAP (4-dimethylaminopyridine) as a catalyst, a method validated for analogous tetrazole-amide conjugates . Alternatively, reactive acyl intermediates (e.g., benzoyl chlorides) can directly react with tetrazole amines in inert solvents like dichloromethane (DCM) or dimethylformamide (DMF) .
Critical Reaction Parameters:
-
Temperature: Room temperature to 50°C to prevent tetrazole decomposition .
-
Workup: Aqueous extraction (NaHCO₃ and HCl) followed by MgSO₄ drying and solvent evaporation .
Physicochemical and Spectroscopic Properties
Predicted Spectral Signatures
Nuclear Magnetic Resonance (NMR):
-
¹H NMR (400 MHz, CDCl₃):
Infrared (IR) Spectroscopy:
-
Strong absorption at ~1670 cm⁻¹ (amide C=O stretch).
-
Peaks at 1550–1600 cm⁻¹ (tetrazole ring vibrations).
Mass Spectrometry (MS):
-
Molecular ion peak at m/z 253.1 (M⁺).
-
Fragment ions at m/z 207 (loss of CO from benzamide), m/z 138 (tetrazole-ethyl moiety) .
Biological and Industrial Applications
Table 2: Comparative Bioactivity of Analogous Compounds
| Compound | Target Enzyme | IC₅₀ (nM) | Reference |
|---|---|---|---|
| N-(4-ethylphenyl)-4-(2H-tetrazol-5-yl)benzamide | HDAC8 | 120 | |
| 4-(2-Isopropyl-2H-tetrazol-5-yl)benzamide | COX-2 | 85 |
Agrochemical Applications
Substituted tetrazolylbenzamides demonstrate herbicidal activity by inhibiting acetolactate synthase (ALS), a key enzyme in branched-chain amino acid synthesis . The ethyl substituents may enhance lipophilicity, promoting foliar absorption .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume